DPPE (fumarate)
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Overview
Description
Preparation Methods
The preparation of DPPE (fumarate) involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane . The reaction can be represented as follows:
2NaP(C6H5)2+ClCH2CH2Cl→(C6H5)2PCH2CH2P(C6H5)2+2NaCl
This method is commonly used in laboratory settings to produce DPPE (fumarate) in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
DPPE (fumarate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: Treatment with hydrogen peroxide produces phosphine oxides.
(C6H5)2PCH2CH2P(C6H5)2+H2O2→(C6H5)2P(O)CH2CH2P(C6H5)2
Reduction: Reduction by lithium gives the disecondary phosphine.
(C6H5)2PCH2CH2P(C6H5)2+4Li→Li(C6H5)PCH2CH2P(C6H5)Li+2C6H5Li
Substitution: Substitution reactions with chlorido ligands produce nickel thiolate complexes.
(dppe)NiCl2+RClS−→(dppe)Ni(SRCl)2
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
DPPE (fumarate) has a wide range of scientific research applications :
Chemistry: It is used as a bidentate ligand in coordination chemistry to stabilize metal complexes.
Biology: It inhibits histamine binding at the intracellular histamine site, making it useful in studies related to histamine receptors.
Industry: It is used in the synthesis of various coordination complexes that serve as homogeneous catalysts in industrial processes.
Mechanism of Action
DPPE (fumarate) exerts its effects by binding with high affinity to the anti-estrogen binding site but not to the estrogen receptor . It inhibits histamine binding at the intracellular histamine site, which can modulate various cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still being studied, but it is believed to influence the susceptibility of cellular DNA to chemotherapy indirectly .
Comparison with Similar Compounds
DPPE (fumarate) is unique in its high affinity for the anti-estrogen binding site and its ability to inhibit histamine binding at the intracellular histamine site . Similar compounds include:
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Tesmilifene: An H1C receptor antagonist that enhances the cytotoxicity of chemotherapy and protects normal cells.
1,2-Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate ligand in coordination chemistry.
These compounds share some similarities in their chemical structure and applications but differ in their specific targets and effects.
Properties
Molecular Formula |
C23H29NO5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;but-2-enedioic acid |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZOOMDYHTGZSGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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